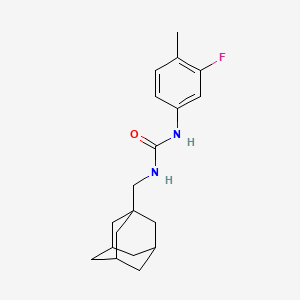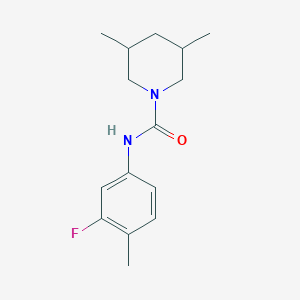![molecular formula C16H13Cl2F3N2O B4284344 N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4284344.png)
N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
概要
説明
N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of chlorophenyl and trifluoromethylphenyl groups attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chlorophenylethylamine with 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted urea derivatives.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-N’-[2-chlorophenyl]urea
- N-[2-(4-chlorophenyl)ethyl]-N’-[2-fluorophenyl]urea
- N-[2-(4-chlorophenyl)ethyl]-N’-[2-bromophenyl]urea
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)7-8-22-15(24)23-14-9-11(16(19,20)21)3-6-13(14)18/h1-6,9H,7-8H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFYDPGEYSUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
